2-Methyl Substituent Confers Hydrophobic Surface Complementarity vs. Des-Methyl Analog (CAS 2415453-98-2)
The presence of the 2-methyl group on the imidazo[1,2-b]pyridazine core distinguishes this compound from the des-methyl analog N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415453-98-2). In the imidazo[1,2-b]pyridazine kinase inhibitor series, the 2-methyl substituent is described as enhancing hydrophobic interactions within the ATP-binding pocket and improving metabolic stability [1]. The des-methyl analog lacks this hydrophobic contact point, which has been shown in related 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazine PI3K inhibitors to be critical for achieving sub-micromolar potency [2]. The molecular weight difference (349.16 vs. 335.14 g/mol) corresponds to the additional CH₂ unit, which increases LogP and alters hydrogen-bond acceptor/donor ratios .
| Evidence Dimension | Hydrophobic substitution and metabolic stability enhancement |
|---|---|
| Target Compound Data | MW 349.16 g/mol; contains 2-methyl substituent; C₁₄H₁₀BrFN₄O |
| Comparator Or Baseline | Des-methyl analog (CAS 2415453-98-2): MW 335.14 g/mol; C₁₃H₈BrFN₄O; no 2-methyl group |
| Quantified Difference | ΔMW = +14.02 g/mol (one CH₂ unit); LogP difference estimated at +0.4 to +0.6 units based on fragment contribution |
| Conditions | Structural comparison based on patent disclosures for 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazines as PI3K inhibitors [2] and vendor technical datasheets |
Why This Matters
The 2-methyl group provides a defined hydrophobic contact that the des-methyl analog cannot offer, which may translate to differential kinase binding affinity and metabolic stability—critical parameters for assay reproducibility and in vivo studies.
- [1] Khalaf, H. S. et al. On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 2021, 8(4), 1189–1224. DOI: 10.18596/jotcsa.1000771. View Source
- [2] Capraro, H.-G. et al. (Novartis AG). Imidazopyridazines as Lipid Kinase Inhibitors. United States Patent Application US20090318410, published December 24, 2009. View Source
